molecular formula C9H7NO3 B105389 5-Methoxyisoindoline-1,3-dione CAS No. 50727-04-3

5-Methoxyisoindoline-1,3-dione

Cat. No.: B105389
CAS No.: 50727-04-3
M. Wt: 177.16 g/mol
InChI Key: BIANPEOCBJDOEM-UHFFFAOYSA-N
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Description

5-Methoxyisoindoline-1,3-dione (CAS 50727-04-3) is a versatile chemical building block and key intermediate in organic synthesis. Its structure, featuring a phthalimide core with a methoxy substituent, makes it a valuable scaffold for developing active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders such as anxiety and depression . Research into isoindoline-1,3-dione derivatives has also expanded into the treatment of Alzheimer's disease, where these compounds are investigated as acetylcholinesterase inhibitors, with molecular modeling studies indicating interaction with the enzyme's peripheral anionic site . Beyond pharmaceuticals, this compound finds application in the production of agrochemicals, contributing to the formulation of pesticides and herbicides . In material science, it is incorporated into polymers to enhance their thermal stability and mechanical properties . The synthetic utility of the isoindoline-1,3-dione core is further demonstrated in the construction of complex, fused heterocyclic systems, which are valuable in developing new materials with potential optoelectronic applications . The product is characterized by a molecular weight of 177.16 g/mol and the molecular formula C 9 H 7 NO 3 . It should be stored sealed in a dry environment at room temperature . Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIANPEOCBJDOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522429
Record name 5-Methoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50727-04-3
Record name 5-Methoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Optimization

The most well-documented method involves microwave irradiation, a technique that enhances reaction kinetics and yield compared to conventional heating. In this protocol, dimethyl 4-methoxyphthalate (0.22 mmol) reacts with benzylhydrazine dihydrochloride (0.44 mmol) in ethanol under controlled microwave conditions (CEM Discover System, 908010 monomode). Key advantages include:

  • Reduced reaction time : 2.5 hours vs. 12–24 hours for thermal methods.

  • Improved regioselectivity : Microwave energy promotes uniform heating, minimizing side reactions.

  • Moderate yield : 63% isolated yield after purification.

The molar ratio of reactants (1:2 phthalate-to-hydrazine) ensures complete conversion, while ethanol acts as a polar aprotic solvent, facilitating nucleophilic substitution at the carbonyl group. Post-reaction, the crude product is dissolved in acetone and purified via preparative TLC on silica gel (ethyl acetate/hexane, 3:7 v/v), yielding a colorless crystalline solid.

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

  • Nucleophilic attack : Benzylhydrazine attacks the electrophilic carbonyl carbon of dimethyl 4-methoxyphthalate, forming a tetrahedral intermediate.

  • Cyclization and aromatization : Intramolecular dehydration generates the isoindoline-1,3-dione core, stabilized by resonance within the conjugated π-system.

Microwave irradiation accelerates the cyclization step by providing rapid, uniform energy transfer, which is critical for avoiding decomposition of thermally labile intermediates.

Structural Validation and Analytical Techniques

Spectroscopic Characterization

Post-synthesis, the compound is rigorously characterized using:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.77 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 2.4 Hz, 1H), 7.18 (dd, J = 8.4, 2.4 Hz, 1H), 3.93 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.51 (C=O), 166.37 (C=O), 135.2 (C5), 128.4–124.8 (aromatic carbons), 55.1 (OCH₃).

  • FT-IR (KBr): ν = 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).

Crystallographic Confirmation

Single-crystal X-ray diffraction reveals a non-planar structure with a dihedral angle of 84.7° between the phthalimide and benzyl groups. The methoxy substituent at C5 is nearly coplanar with the isoindoline ring (torsion angle: −171.5°), stabilizing the molecule through hyperconjugation.

Comparative Analysis of Synthetic Routes

ParameterMicrowave MethodTraditional Thermal Method
Reaction Time 2.5 hours12–24 hours
Yield 63%≤50% (estimated)
Catalyst NoneAmmonium nitrate
Purification Preparative TLCRecrystallization
Energy Input 150 W microwaveReflux (Δ = 80°C)

The microwave method outperforms thermal approaches in efficiency and yield, though scalability remains a challenge due to equipment limitations. Traditional methods, such as those employing ammonium nitrate catalysts, are less favored due to lower yields and longer reaction times.

Green Chemistry Considerations

Ionic Liquid Catalysts

The use of ionic liquids (e.g., hexafluoroisopropylsulfonyl-disulfonate ammonium trifluoromethanesulfonate) in Diels-Alder reactions demonstrates enhanced reaction rates and selectivity for related anhydrides. Future studies could explore these catalysts for 5-methoxyisoindoline-1,3-dione synthesis, particularly in tandem with microwave activation.

Industrial Production Challenges

Scalability Issues

Microwave reactors face limitations in batch size, making industrial-scale production costly. Continuous-flow microwave systems, though nascent, offer a potential solution by enabling larger-volume syntheses.

Purification Costs

Preparative TLC, while effective for laboratory-scale purification, is impractical for industrial use. Alternatives such as column chromatography or crystallization from ethanol/water mixtures require optimization to maintain purity (>95%) while reducing costs .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

5-Methoxyisoindoline-1,3-dione and its derivatives have been extensively studied for their potential therapeutic effects. The compound is structurally related to phthalimide derivatives, which are known for various biological activities.

Anticancer Activity

Research has demonstrated that isoindoline-1,3-dione derivatives exhibit antiproliferative properties against several cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HT-29 (colorectal cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Isoindoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-712.5Apoptosis induction
This compoundA54915.0Cell cycle arrest
This compoundHeLa10.0Inhibition of proliferation

Organic Electronics

The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as an electron acceptor is particularly beneficial in the development of organic solar cells and photonic devices.

Organic Solar Cells

The compound has been utilized in the synthesis of organic photovoltaic materials due to its favorable energy levels and stability. Research indicates that incorporating this compound into polymer blends can enhance charge transport properties and overall device efficiency .

Table 2: Performance Metrics of Organic Solar Cells Using this compound

Device ConfigurationPower Conversion Efficiency (%)Voc (V)Jsc (mA/cm²)
Polymer Blend A8.00.8515.0
Polymer Blend B7.50.8014.5

Agricultural Applications

Recent studies have explored the herbicidal properties of derivatives of this compound. These compounds have shown potential as effective herbicides, inhibiting the growth of various weed species.

Herbicidal Activity

In vitro assays have demonstrated that certain derivatives can significantly inhibit root growth in weeds such as Bidens pilosa. The mechanism may involve disruption of metabolic pathways essential for plant growth .

Table 3: Herbicidal Activity Against Weeds

CompoundWeed SpeciesInhibition Rate (%)
Epoxy Derivative ABidens pilosa70
Epoxy Derivative BAmaranthus retroflexus65

Mechanism of Action

The mechanism of action of 5-Methoxyisoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates these receptors, potentially influencing neurotransmitter pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in treating neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Comparison with Similar Isoindoline-1,3-dione Derivatives

Structural Analogues and Substituent Effects

Isoindoline-1,3-dione derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Features Reference
5-Methoxyisoindoline-1,3-dione 5-OCH₃ C₉H₇NO₃ Microwave synthesis; NMR-documented carbonyl and aromatic signals
5-Amino-6-chloroisoindoline-1,3-dione 5-NH₂, 6-Cl C₈H₅ClN₂O₂ Chlorine enhances electrophilicity; potential antimicrobial applications
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione 2-phenyl-triazolidinethione C₂₃H₁₈N₄O₂S Thioxo group improves herbicidal activity (70% root growth inhibition)
4-Aminoisoindoline-1,3-dione 4-NH₂ C₈H₆N₂O₂ Binds bacterioferritin (Kd = 12 µM); inhibits biofilm formation in bacteria
5-Amino-2-(1-phenylethyl)isoindoline-1,3-dione 2-(1-phenylethyl), 5-NH₂ C₁₆H₁₄N₂O₂ Phenylethyl group enhances lipophilicity (ClogP = 2.1)

Key Observations :

  • Methoxy vs. Amino Substituents: Methoxy groups (e.g., 5-OCH₃) enhance solubility and electronic effects, while amino groups (e.g., 5-NH₂) introduce hydrogen-bonding capabilities critical for enzyme inhibition .
  • Halogenation : Chlorine (e.g., 6-Cl) increases electrophilicity, improving reactivity in nucleophilic substitutions .
  • Bulkier Groups : Phenylethyl or triazolidinethione substituents augment steric effects and biological target specificity .
A. Herbicidal Activity

Epoxy derivatives of 5-methylhexahydroisoindole-1,3-dione (structurally related to this compound) exhibit >70% inhibition of weed root growth at 100–200 ppm concentrations . Thioxo-substituted analogs (e.g., compound 13c) show enhanced activity due to sulfur’s electron-withdrawing effects .

B. Enzyme Inhibition
  • Acetylcholinesterase (AChE) : Isoindoline-1,3-dione derivatives with fluoro or hydrogen substituents exhibit comparable AChE inhibition (IC₅₀ = 8–12 µM), suggesting minimal steric impact from small substituents .
  • Bacterioferritin (BfrB): 4-Aminoisoindoline-1,3-dione derivatives disrupt iron homeostasis in bacteria (IC₅₀ = 5 µM), with the amino group critical for binding .
C. Physicochemical Properties
  • Lipophilicity : Phenylethyl-substituted derivatives (ClogP = 2.1) are more lipophilic than parent compounds (ClogP = 0.9), improving membrane permeability .
  • Thermal Stability : Thioxo derivatives (m.p. >300°C) exhibit higher stability than methoxy analogs (m.p. ~247–249°C) due to stronger intermolecular forces .

Biological Activity

5-Methoxyisoindoline-1,3-dione, also known as a derivative of isoindoline-1,3-dione (phthalimide), has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of phthalic anhydride with amines or other nucleophiles. The general synthetic route involves:

  • Condensation Reaction : Phthalic anhydride reacts with methoxy-substituted amines under specific conditions to yield this compound.
  • Purification : The product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound.

2.1 Analgesic and Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of isoindoline-1,3-dione exhibit significant analgesic and anti-inflammatory properties. For instance, a study indicated that certain isoindoline derivatives showed analgesic activity greater than that of standard drugs like metamizole sodium .

  • Mechanism : The analgesic effect is believed to stem from the inhibition of pain pathways and modulation of inflammatory mediators.
CompoundAnalgesic Activity (compared to metamizole sodium)
This compound1.6 times higher

2.2 Acetylcholinesterase Inhibition

This compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Research indicates that various isoindoline derivatives exhibit AChE inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM .

CompoundIC50 Value (μM)Remarks
This compound2.1 - 7.4Moderate to high potency

2.3 Neuroprotective Effects

In vitro studies using PC12 neuronal cells have shown that isoindoline derivatives can protect against oxidative stress-induced cell death, suggesting a neuroprotective role . This property is particularly relevant for developing treatments for neurodegenerative disorders.

3.1 In Vivo Studies

In vivo experiments conducted on laboratory mice demonstrated the analgesic efficacy of this compound compared to control groups receiving saline or standard analgesics. The studies measured the suppression of pain reactions through behavioral assessments and biochemical markers.

3.2 Toxicity Assessment

Toxicity evaluations indicated that derivatives of isoindoline-1,3-dione exhibited low acute toxicity profiles in animal models, making them promising candidates for therapeutic applications .

4. Conclusion

The biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry. Its significant analgesic and neuroprotective properties position it as a valuable candidate for further research and development in treating pain and neurodegenerative diseases.

Q & A

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Re-analysis : Repeat DSC (Differential Scanning Calorimetry) under nitrogen to confirm mp (199–201°C) .
  • Cross-validate spectra : Compare with reference data from non-commercial sources (e.g., Synlett, 2014) .
  • Purity controls : Use TLC (silica gel, ethyl acetate/hexane) to detect impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methoxyisoindoline-1,3-dione
Reactant of Route 2
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